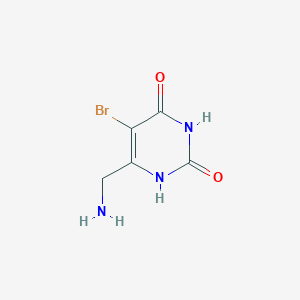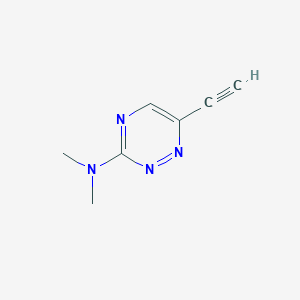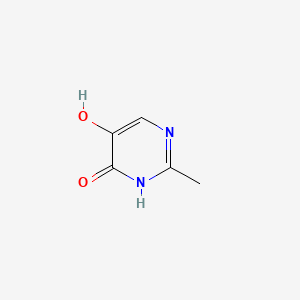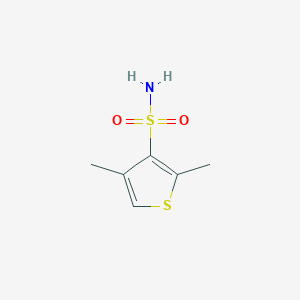
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone is a heterocyclic compound belonging to the dihydropyrimidinone family This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone can be achieved through several methods. One common approach is the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions, leading to the formation of dihydropyrimidinone derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, the use of recyclable and heterogeneous catalysts such as Montmorillonite-KSF has been reported to improve yields and reduce reaction times . Microwave irradiation and phase transfer catalysis are also employed to enhance the efficiency and eco-friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antibacterial and antifungal agent.
Medicine: It has been investigated for its cytotoxic activity against various cancer cell lines.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Amino-1,4-dihydropyrimidines: These compounds share a similar pyrimidine scaffold and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also possess a heterocyclic ring structure and are known for their diverse pharmacological properties.
Uniqueness: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(2-amino-6-methyl-1,4-dihydropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H2,1-2H3,(H3,8,9,10) |
Clave InChI |
ZHSZJQSCUDYKRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CN=C(N1)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


